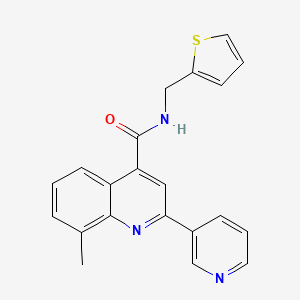

![molecular formula C15H15N3O3S B4626707 4-[(烯丙氨基)磺酰基]-N-2-吡啶基苯甲酰胺](/img/structure/B4626707.png)

4-[(烯丙氨基)磺酰基]-N-2-吡啶基苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide often involves chemoselective conjugate addition and cyclization reactions. For example, allylic and propargylic amines can undergo conjugate addition to vinyl sulfones, followed by cyclization using tributyltin hydride to afford pyrrolidine derivatives in satisfactory yields (Giovannini & Petrini, 1998). Additionally, the annulation reactions of N-allylbenzamides with N-sulfonylaminopyridinium salts under photoinduced conditions have been developed to yield benzosultams and sulfonamidylated oxazoline derivatives, showcasing the versatility of such compounds in synthesis (Pan et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide can be quite complex, with potential for extended π-conjugation and significant intramolecular interactions. For instance, extended π-conjugated chromophores based on methyl pyridinium compounds have been synthesized, demonstrating the role of hydrogen bonding in molecular packing (Antony et al., 2019).

Chemical Reactions and Properties

The chemical behavior of 4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide derivatives is characterized by their reactivity in various organic reactions. For instance, the intramolecular cyclization of 1-sulfonimidoyl-substituted azaoctenes has been explored, leading to the synthesis of fused bicyclic amino acids with a hexahydro-cyclopenta[c]pyridine skeleton, highlighting the compound's utility in complex organic synthesis (Günter & Gais, 2003).

Physical Properties Analysis

The physical properties of 4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide and its derivatives can vary significantly depending on their molecular structure. For example, the conformational polymorphism observed in sulfapyridine, a related compound, illustrates the potential diversity in crystal structures and physical forms, which can affect solubility, stability, and reactivity (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their functional groups and molecular architecture. For instance, the presence of the sulfonamide group can confer specific reactivity patterns, such as in the synthesis of N-sulfonylamidines via a multicomponent reaction involving sulfonyl azide, alkyne, and amine, showcasing the chemical versatility of these compounds (Bae et al., 2005).

科学研究应用

磺酰胺吡咯烷酮因子 Xa 抑制剂类似磺酰胺化合物的一个重要应用是因子 Xa (fXa) 抑制剂的开发,这对于控制血栓形成至关重要。Choi-Sledeski 等人 (1999) 的研究重点是磺酰胺吡咯烷酮,发现了有效的 fXa 抑制剂。这些抑制剂,包括 RPR130737 等化合物,表现出优异的效力和选择性,在体外和体内的血栓形成试验中都显示出有效性。这项研究突出了基于磺酰胺的化合物在开发靶向血液凝固过程的治疗剂方面的潜力 (Y. M. Choi-Sledeski 等人,1999)。

磺胺类抗生素的抗体生成另一个应用领域是磺胺类抗生素的抗体生成,正如 Adrián 等人 (2009) 所探讨的那样。他们的工作导致开发了一种高度灵敏的酶联免疫吸附试验 (ELISA),用于检测牛奶样品中的一系列磺胺类抗生素同类物。免疫试剂开发的这一进步展示了磺酰胺化合物在增强食品安全和法规遵从性中的作用 (J. Adrián 等人,2009)。

聚电解质薄膜和透气性磺酰胺官能团在材料科学领域也至关重要,特别是在聚电解质薄膜的开发中。例如,Tagliazucchi 等人 (2008) 研究了含有聚(烯丙胺)的超薄聚电解质薄膜中氧化还原和酸碱相互作用的耦合,共价连接了锇吡啶-联吡啶配合物。他们的发现有助于理解薄膜材料中的电荷调节和传输特性,在传感器和分离技术中具有潜在应用 (M. Tagliazucchi, E. Calvo, & I. Szleifer, 2008)。

属性

IUPAC Name |

4-(prop-2-enylsulfamoyl)-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-2-10-17-22(20,21)13-8-6-12(7-9-13)15(19)18-14-5-3-4-11-16-14/h2-9,11,17H,1,10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRUHMYWYQHSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(prop-2-enylsulfamoyl)-N-pyridin-2-ylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)

![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)

![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)